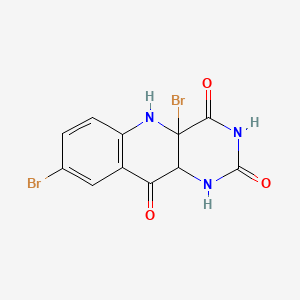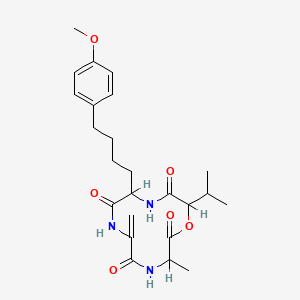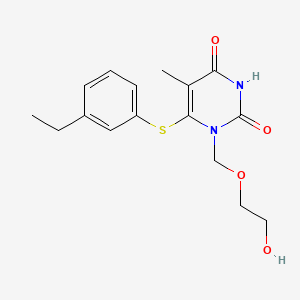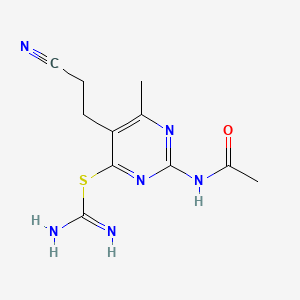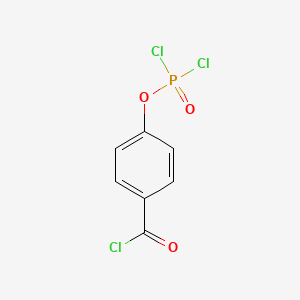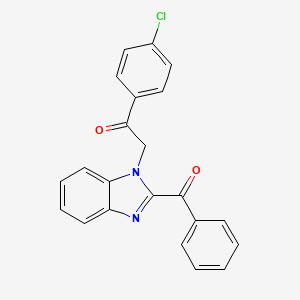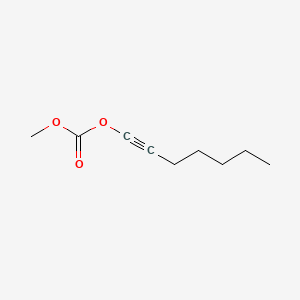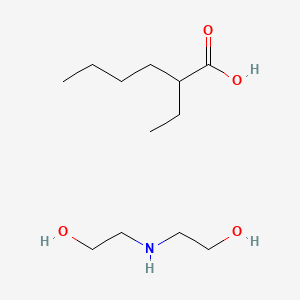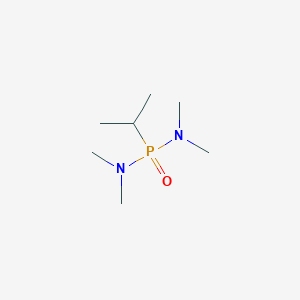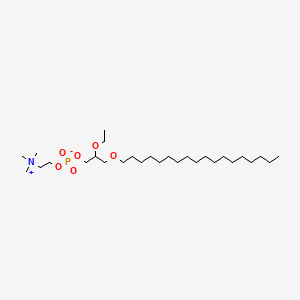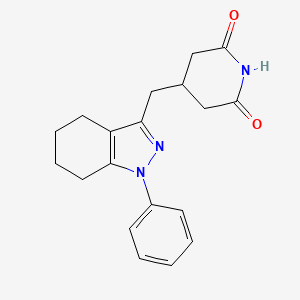
3-((4,5,6,7-Tetrahydro-1-phenyl-1H-indazol-3-yl)methyl)glutarimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4,5,6,7-Tetrahydro-1-phenyl-1H-indazol-3-yl)methyl)glutarimide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties .
Méthodes De Préparation
The synthesis of 3-((4,5,6,7-Tetrahydro-1-phenyl-1H-indazol-3-yl)methyl)glutarimide involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of phenylhydrazine with a suitable diketone to form the indazole core, followed by further functionalization to introduce the glutarimide moiety . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
3-((4,5,6,7-Tetrahydro-1-phenyl-1H-indazol-3-yl)methyl)glutarimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: Due to its biological activity, it is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for diseases where indazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mécanisme D'action
The mechanism of action of 3-((4,5,6,7-Tetrahydro-1-phenyl-1H-indazol-3-yl)methyl)glutarimide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s anticancer activity could be attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-((4,5,6,7-Tetrahydro-1-phenyl-1H-indazol-3-yl)methyl)glutarimide include other indazole derivatives such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a different core structure but similar anti-inflammatory properties
The uniqueness of this compound lies in its specific structural features and the combination of the indazole and glutarimide moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
27945-38-6 |
|---|---|
Formule moléculaire |
C19H21N3O2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
4-[(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H21N3O2/c23-18-11-13(12-19(24)20-18)10-16-15-8-4-5-9-17(15)22(21-16)14-6-2-1-3-7-14/h1-3,6-7,13H,4-5,8-12H2,(H,20,23,24) |
Clé InChI |
DQNVBFVHKNIFFB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)CC4CC(=O)NC(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12790031.png)
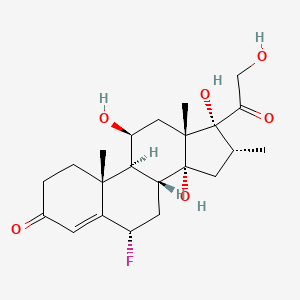
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)
